molecular formula C6H15B3O3 B1330498 Triethylboroxine CAS No. 3043-60-5

Triethylboroxine

Cat. No. B1330498
CAS RN: 3043-60-5
M. Wt: 167.6 g/mol
InChI Key: QVRPRGWIJQKENN-UHFFFAOYSA-N
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Description

Triethylboroxine is a boron-containing compound that is not directly discussed in the provided papers. However, the papers do provide insights into the broader class of boroxines and their chemistry, which can be used to infer some aspects of triethylboroxine's behavior and properties. Boroxines are cyclic boron-containing compounds that are typically formed by the dehydration of boronic acids. They are known for their reactivity and potential use in various chemical transformations .

Synthesis Analysis

The synthesis of boroxine derivatives often involves the condensation of boronic acids. For example, the conversion of tribromophenyl-triazine to triboronic acid followed by a dehydrative condensation reaction is one method to synthesize boroxine-linked covalent organic frameworks (COFs) . Similarly, triarylboroxines can be synthesized and have been shown to form adducts with amines . While these methods do not directly describe the synthesis of triethylboroxine, they suggest that a similar approach could be taken, starting with the appropriate triethylboronic acid precursor.

Molecular Structure Analysis

The molecular structure of boroxines is characterized by a cyclic arrangement of boron and oxygen atoms. In the case of triarylboroxines, X-ray diffraction studies have been used to determine their structure, revealing interactions such as hydrogen bonding between molecules . Although the specific structure of triethylboroxine is not provided, it can be assumed to have a similar cyclic boroxine core.

Chemical Reactions Analysis

Boroxines participate in various chemical reactions, often serving as intermediates or catalysts. Arylboroxines, for example, have been used as acid catalysts in organic synthetic transformations . They are also involved in cross-coupling reactions, as demonstrated by the nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines . These reactions highlight the reactivity of boroxines and their utility in organic chemistry, which would likely extend to triethylboroxine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of boroxines can vary widely depending on their substituents. For instance, trimethoxyboroxine has been identified as a small-molecule glass former with a nonzero electric dipole moment, which is significant for its dielectric properties . The stability of boroxine derivatives can also be influenced by the nature of their substituents, as seen in the unusual stability of the coordinated triethylborohydride anion in a calcium complex . While these properties are specific to the compounds studied, they provide a context for understanding how the structure of boroxines, including triethylboroxine, might influence their physical and chemical behavior.

Scientific Research Applications

Complex Formation with Ethylenediamine Derivatives

  • Application : Triethylboroxine is known for forming molar complexes with ethylenediamine and its derivatives. This property is significant in the study of boron-nitrogen compounds and their complexation behaviors (Mariátegui & Niedenzu, 1989).
  • Research Insights : These complexes are fluxional in solution, showing dynamic behavior with nitrogen coordinating to boron atoms. Such findings are essential for understanding the coordination chemistry of boron compounds and their potential applications in various fields.

Vapour-Liquid Equilibrium Studies

  • Application : The vapor-liquid equilibrium of triethylboroxine with other organoboron compounds like tetraethyldiboroxane has been studied. This research is pivotal in understanding the physical properties and behavior of these compounds in different states (Sporzyński & Gregorowicz, 1990).
  • Research Insights : Such studies provide critical data for the development of processes involving organoboron compounds, including their separation and purification methods.

Molecular Structure and Hyperconjugation

  • Application : Investigations into the molecular structure of triethylboroxine and its comparison with other symmetric triethyl derivatives provide insights into the influence of hyperconjugation on molecular conformation (Maulitz, Stellberg, & Boese, 1995).
  • Research Insights : Understanding the structural aspects of triethylboroxine helps in the development of new materials and chemicals where the configuration of boron compounds is crucial.

Application in Lithium-Ion Batteries

  • Application : Triethylboroxine has been explored as an additive in electrolytes for lithium-ion batteries. This research is instrumental in improving the performance and longevity of batteries (Freiberg et al., 2014).
  • Research Insights : The studies suggest that triethylboroxineimproves battery performance by participating in the formation of a protective film on electrode surfaces, enhancing the stability of the electrode/electrolyte interface, which is crucial for high-voltage applications.

Organometallic Synthesis and Chemical Interactions

  • Application : Triethylboroxine's interaction with carboxylic acid anhydrides and its role in forming chelate-stabilized diboroxanes is a vital area of research. Such studies are relevant in organometallic synthesis and the development of novel chemical compounds (Köster, Sporzyński, Schüssler, Bläser, & Boese, 1994).
  • Research Insights : These findings enhance our understanding of the reactivity of boroxines and their potential as building blocks in the synthesis of complex organometallic structures.

Stability and Molecular Weight Determination

  • Application : Research on the molecular weight determination and stability of triethylboroxine provides fundamental knowledge about its chemical nature. This information is crucial in various scientific fields, including materials science and chemical engineering (Sporzyński & Szatyłowicz, 1994).
  • Research Insights : The confirmation of triethylboroxine's trimeric character and its energy calculations contribute to the broader understanding of boron chemistry and its applications.

Enhancement in Lithium Battery Performance

  • Application : Triethylboroxine has been investigated for its role in enhancing the performance of lithium-ion batteries with high-voltage cathodes. Such research is crucial for advancing energy storage technology (Yu et al., 2015).
  • Research Insights : The addition of triethylboroxine to battery electrolytes leads to improved cyclic and rate performances, highlighting its potential as a beneficial additive in high-energy-density batteries.

Safety And Hazards

Triethylboroxine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRPRGWIJQKENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343077
Record name Triethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylboroxine

CAS RN

3043-60-5
Record name Triethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name triethyl-1,3,5,2,4,6-trioxatriborinane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 cc round bottom flask was equipped with water cooled reflux condenser an electrically heated mantle, and a nitrogen bubbler to maintain an inert atmosphere. To the flask under nitrogen was added 70.0 g of B2O3 (Aldrich Gold Label) which had been ground to a powder in a mortar under dry nitrogen. Neat triethylborane (100.0 g) was added to the boron oxide all at one time and the reaction flask was set up for refluxing. Reflux was continued for 5 days at which point the reflux condenser was changed for a distillation condenser and the liquid was distilled in two fractions. The second fraction yielded 60 cc of a colorless liquid which distilled at 148° C. The H-1 and B-11 NMR of the second fraction indicated that it was pure triethylboroxine.
[Compound]
Name
B2O3
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triethylboroxine
Reactant of Route 2
Triethylboroxine

Citations

For This Compound
27
Citations
M Yalpani, W Schmöller, D Henneberg - … für Naturforschung B, 1984 - degruyter.com
… : 0.11 g (0.6 mmol) of 7 and 0.11 g (0.62 mmol) of lsO-triethylboroxine in 8 ml of toluene was heated to boiling and about 5 ml of the solvent distilled at at mospheric pressure. The …
Number of citations: 3 www.degruyter.com
EC Ashby - Journal of the American Chemical Society, 1959 - ACS Publications
… treated first with triethylborane, the resulting triethylboroxine reacted with triethylaluminum … and the reaction of triethylaluminum with triethylboroxine to produce triethylborane,7 …
Number of citations: 73 pubs.acs.org
M Yalpani, R Boese - Chemische Berichte, 1983 - Wiley Online Library
… A steric factor7' makes istself apparent in the lack of a significant shift in the ''B NMR spectra of a 1 : 1 mixture of 2,6-lutidine-triethylboroxine compared to the adducts formed by the less …
WC Drinkard, JC Bailar Jr - Journal of the American Chemical …, 1959 - ACS Publications
… triethylboroxine or a 95.0% yield. The infrared spectra of the products from A and were identical to the infrared spectrum of triethylboroxine … (0.2 mole) of triethylboroxine was added 45.6 …
Number of citations: 103 pubs.acs.org
R Köster, W Schüßler, R Boese… - Chemische …, 1996 - Wiley Online Library
… 1 in an excess of triethylboroxine (D) (2.5 g, 15 mmol) is heated at 145C for 3 h to give a red-brown liquid. The "B-NMR spectrum shows the signal for D (6 = 33.0) and a signal at 6 = …
MF Sonnenschein, SP Webb, PE Kastl… - …, 2004 - ACS Publications
… All of the borane found in this system is accounted for in the peak at 3.82 min as triethylboroxine. The large peak at 13.97 min is unreacted pristane, and the peak at 9.02 min is the …
Number of citations: 75 pubs.acs.org
M Yalpani, R Köster, G Wilke - Chemische Berichte, 1983 - Wiley Online Library
… The same compound could easily be isolated when 1 was reacted with an excess of triethylboroxine in refluxing toluene. Compound 2a as well as the n- and isopropyl(2b, c) and the …
PA McCusker, EC Ashby… - Journal of the American …, 1957 - ACS Publications
The reaction of boron chloride with trialkylboroxines has been found to provide a new general method for the preparation of alkyldichloroboranes. The normal alkyl compounds, ethyl-…
Number of citations: 50 pubs.acs.org
R Köster - Boron Chemistry–3, 1977 - Elsevier
… The second reagent for the direct O-ethylboranediylation is triethylboroxine. This compound reacts at … Intermolecular links are not formed so easily with triethylboroxine (Ref. 1 7 ) . Each …
Number of citations: 7 www.sciencedirect.com
GF Hennion, PA McCusker, EC Ashby… - Journal of the …, 1957 - ACS Publications
… Distillation then gave triethylboroxine in good yield. The higher trialkylboranes, which are not so dangerously pyrophoric, usually were employed directly. While this method appears to …
Number of citations: 24 pubs.acs.org

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